4-(Azetidin-3-yloxy)-6-chloropyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-6-chloropyrimidine |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-7(11-4-10-6)12-5-2-9-3-5/h1,4-5,9H,2-3H2 |
InChI Key |
AXZLAPPSEJELCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Azetidin 3 Yloxy 6 Chloropyrimidine
Methodologies for Chiral Synthesis or Resolution of Azetidine (B1206935) Ring Systems
The chirality of the azetidin-3-ol (B1332694) portion is a critical determinant of the final product's biological activity. Chemists employ two primary strategies to obtain the enantiomerically pure azetidine precursor: direct enantioselective synthesis or the resolution of a racemic mixture. A common and practical approach involves the synthesis of a racemic N-protected azetidin-3-ol, followed by resolution.
A widely utilized precursor is N-Boc-azetidin-3-ol, which can be synthesized from more readily available starting materials. One synthetic route commences with 2-(chloromethyl)oxirane and benzylamine, which react to form 1-benzylazetidin-3-ol. aocs.org Subsequent catalytic hydrogenation removes the benzyl (B1604629) protecting group, and the resulting azetidin-3-ol is then protected with a tert-butoxycarbonyl (Boc) group to yield racemic N-Boc-azetidin-3-ol. aocs.orggoogle.com
With the racemic N-Boc-azetidin-3-ol in hand, chiral resolution is performed to separate the enantiomers. This is often accomplished by forming diastereomeric derivatives with a chiral resolving agent. For instance, racemic N-Boc-azetidine derivatives can be reacted with an enantiomerically pure resolving agent, such as (S)-4-benzyl-2-oxazolidinone, to create a mixture of diastereomers. nih.gov Due to their different physical properties, these diastereomers can be separated using techniques like chromatography. nih.gov Once separated, the chiral auxiliary is cleaved to yield the desired enantiomerically pure N-Boc-azetidin-3-ol.
The table below outlines a typical process for the resolution of a racemic N-Boc-azetidine derivative.
| Step | Procedure | Purpose | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Diastereomer Formation | To convert the enantiomeric mixture into a mixture of separable diastereomers. | Reaction of racemic N-Boc-azetidin-3-ol with a chiral resolving agent (e.g., (S)-4-benzyl-2-oxazolidinone). |
| 2 | Separation of Diastereomers | To isolate the individual diastereomers from the mixture. | Chromatographic techniques (e.g., column chromatography). |
| 3 | Cleavage of Chiral Auxiliary | To remove the resolving agent and obtain the enantiomerically pure N-Boc-azetidin-3-ol. | Hydrolysis with a suitable reagent (e.g., lithium hydroxide (B78521) and hydrogen peroxide). nih.gov |
Optimization of Reaction Conditions and Yields
The final step in the synthesis of 4-(azetidin-3-yloxy)-6-chloropyrimidine is the nucleophilic aromatic substitution reaction between the chiral N-protected azetidin-3-ol and 4,6-dichloropyrimidine. Optimizing the conditions for this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are typically fine-tuned include the choice of base, solvent, and reaction temperature.
The base plays a critical role in deprotonating the hydroxyl group of the azetidin-3-ol, thereby activating it as a nucleophile. A variety of bases can be employed, ranging from inorganic carbonates like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH). The choice of base can significantly impact the reaction rate and the formation of side products.
The solvent must be chosen to ensure the solubility of the reactants and to be compatible with the reaction conditions. Common solvents for this type of transformation include aprotic polar solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF). The polarity and boiling point of the solvent can influence the reaction kinetics and selectivity.
Temperature is another key variable that must be controlled to achieve optimal results. The reaction may be conducted at room temperature or require heating to proceed at a reasonable rate. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the degradation of reactants or products.
The subsequent removal of the Boc protecting group is typically achieved under acidic conditions, for example, using trifluoroacetic acid in a solvent like dichloromethane, to yield the final product. mdpi.com
The following table illustrates how variations in reaction conditions could be systematically investigated to optimize the yield of the coupling reaction.
| Entry | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | Na₂CO₃ | Acetonitrile (CH₃CN) | Reflux | Moderate |
| 2 | K₂CO₃ | Dimethylformamide (DMF) | 80 | Good |
| 3 | NaH | Tetrahydrofuran (THF) | Room Temperature to 50 | High |
| 4 | Cs₂CO₃ | Acetonitrile (CH₃CN) | Reflux | Good to High |
| 5 | Potassium tert-butoxide | Tetrahydrofuran (THF) | 0 to Room Temperature | High |
Chemical Reactivity and Mechanistic Studies of 4 Azetidin 3 Yloxy 6 Chloropyrimidine
Reactivity of the Chloropyrimidine Moiety
The chloropyrimidine core of 4-(Azetidin-3-yloxy)-6-chloropyrimidine is electron-deficient, making it susceptible to a variety of chemical transformations. The chlorine atom at the C-6 position is a particularly reactive site.
Nucleophilic Displacement Reactions of the 6-Chloro Substituent
The chlorine atom at the C-6 position of the pyrimidine (B1678525) ring is prone to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its use in the synthesis of more complex molecules. A range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion. The reaction is typically facilitated by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, which stabilizes the intermediate Meisenheimer complex.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the substituted product. The reaction conditions, such as the choice of solvent and base, can significantly influence the reaction rate and yield.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) at C-6
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the C-6 position of the pyrimidine ring. nih.govresearchgate.net These reactions offer a broader scope of accessible structures compared to traditional nucleophilic substitution.
The Suzuki-Miyaura coupling is a widely employed method for creating carbon-carbon bonds. researchgate.netmdpi.com In this reaction, the 6-chloro substituent is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the chloropyrimidine to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligands for the palladium catalyst can be crucial for achieving high efficiency and selectivity.
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. This reaction couples the 6-chloro substituent with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. This transformation is particularly valuable for introducing diverse amine functionalities, which are prevalent in biologically active molecules.
Reactivity of the Azetidin-3-yloxy Linkage
The ether linkage connecting the azetidine (B1206935) ring to the pyrimidine core is generally stable under many reaction conditions, including those typically used for modifying the pyrimidine ring. However, its stability can be influenced by the reaction environment. Under strongly acidic or basic conditions, cleavage of the ether bond could potentially occur, although this is not a commonly reported reaction pathway for this specific compound. The primary role of this linkage is to position the azetidine moiety, which can then be further functionalized.
Chemical Transformations of the Azetidine Ring System
The azetidine ring, a four-membered saturated heterocycle, possesses inherent ring strain, which can be harnessed for various chemical transformations. nih.gov
Modifications at the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a nucleophilic and basic center. researchgate.net It can readily undergo a variety of reactions, allowing for the introduction of diverse substituents. Common modifications include:
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
These modifications are often employed to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and basicity, which can be critical for its biological activity.
Ring-Opening and Rearrangement Pathways of the Azetidine Moiety
The strain energy of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. magtech.com.cnbeilstein-journals.orgchemrxiv.orgnih.gov These reactions can be initiated by various reagents and can lead to the formation of linear or larger ring structures.
Nucleophilic attack at one of the ring carbons can lead to C-N bond cleavage. magtech.com.cn The regioselectivity of this attack is influenced by the substituents on the ring and the nature of the nucleophile. For instance, in the presence of a strong nucleophile, the attack may occur at the less sterically hindered carbon.
Reaction Mechanism Elucidation for Key Transformations
The principal transformations of this compound involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, the mechanisms can be inferred from well-established principles and studies on structurally similar chloropyrimidines and other heterocyclic halides.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The chlorine atom on the pyrimidine ring is susceptible to displacement by a variety of nucleophiles. This reaction proceeds through a bimolecular SNAr mechanism, which is characteristic of electron-deficient aromatic systems.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which helps to stabilize it. chemrxiv.org The rate-determining step is typically the formation of this complex. In the final step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the pyrimidine ring is restored.
The reactivity of chloropyrimidines in SNAr reactions can be influenced by the presence of activating groups and the reaction conditions. For instance, the presence of electron-withdrawing groups can further enhance the electrophilicity of the pyrimidine ring and facilitate nucleophilic attack. arkat-usa.org The choice of base and solvent can also play a critical role in the reaction outcome. arkat-usa.org
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful method for forming carbon-carbon bonds. In the context of this compound, the chloro substituent serves as a handle for such transformations, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org
Oxidative Addition: The cycle begins with the oxidative addition of the chloropyrimidine to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, resulting in the formation of a square planar palladium(II) species. libretexts.org
Transmetalation: The next step is transmetalation, where the organic group from an organoboron reagent (such as a boronic acid or boronic ester) is transferred to the palladium(II) complex. wikipedia.org This step typically requires the presence of a base to activate the organoboron compound. organic-chemistry.org The exact mechanism of transmetalation is complex and can be influenced by the nature of the reactants, base, and ligands. wikipedia.org
Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium(II) complex couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. organic-chemistry.orgnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can often enhance the rate of both oxidative addition and reductive elimination. organic-chemistry.org
The following table summarizes the key mechanistic steps for these transformations:
| Transformation | Key Mechanistic Steps | Intermediate/Transition State |
| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic attack2. Formation of Meisenheimer complex3. Departure of the leaving group | Meisenheimer complex |
| Suzuki-Miyaura Coupling | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination | Pd(II) intermediate |
Derivatization and Advanced Functionalization of 4 Azetidin 3 Yloxy 6 Chloropyrimidine
Strategies for Diversification at the Azetidine (B1206935) Nitrogen
The nitrogen atom within the azetidine ring is a key handle for introducing a wide array of functional groups. As a secondary amine, it readily undergoes several standard transformations, including alkylation, acylation, and reductive amination, to generate a diverse set of derivatives.
Alkylation: Direct N-alkylation can be achieved by reacting the azetidine nitrogen with various alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base to neutralize the resulting hydrohalic acid. This method allows for the introduction of simple alkyl chains, benzyl (B1604629) groups, or more complex functionalities containing additional reactive handles.
Acylation: The azetidine nitrogen can be acylated using acid chlorides, anhydrides, or activated esters. This reaction forms a stable amide bond and is a common strategy for introducing carbonyl-containing moieties. For instance, reaction with hexanoyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-hexanoyl derivative. nih.gov
Reductive Amination: A powerful method for creating substituted amines, reductive amination involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. mdpi.comdundee.ac.uk This approach provides access to a broad range of N-substituted derivatives that are not easily accessible through direct alkylation.
These derivatization strategies at the azetidine nitrogen are fundamental for tuning the physicochemical properties of the parent molecule, such as polarity, lipophilicity, and hydrogen bonding capacity.
Table 1: Representative Derivatization Reactions at the Azetidine Nitrogen
| Reagent Type | R-Group Introduced | General Conditions |
| Alkyl Halide (R-X) | Alkyl, Benzyl | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) |
| Acid Chloride (R-COCl) | Acyl | Base (e.g., Et₃N), Solvent (e.g., Dioxane, DCM) nih.gov |
| Aldehyde/Ketone (R₂C=O) | Substituted Alkyl | Reducing Agent (e.g., NaBH(OAc)₃), Acid catalyst (optional) mdpi.com |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) acs.org |
Introduction of Diverse Chemical Scaffolds via C-6 of the Pyrimidine (B1678525) Ring
The chlorine atom at the C-6 position of the pyrimidine ring is an excellent leaving group, making it highly susceptible to displacement through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These methods are pivotal for installing a wide range of carbon- and heteroatom-based substituents.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile tool for forming carbon-carbon bonds by coupling the 6-chloropyrimidine with a variety of organoboron reagents, such as boronic acids or their esters. dundee.ac.uknih.gov This reaction allows for the introduction of aryl, heteroaryl, and vinyl groups, significantly expanding the structural diversity of the core scaffold. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance. nih.gov
Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice. This reaction involves the palladium- and copper-catalyzed coupling of the 6-chloropyrimidine with a terminal alkyne. acs.orgacs.org The resulting alkynylpyrimidines are valuable intermediates that can be further elaborated, for instance, through hydrogenation or participation in click chemistry reactions. The regioselectivity of the coupling can often be controlled by the choice of catalyst and ligands. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines, anilines, and amides at the C-6 position. researchgate.netacs.org This reaction has largely replaced harsher methods for aryl amination due to its broad substrate scope and high functional group tolerance. researchgate.net The development of specialized phosphine (B1218219) ligands has been crucial to the success and versatility of this transformation. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C-6 position. Strong nucleophiles, such as alkoxides, thiolates, and amines, can directly displace the chloride ion, often under thermal conditions. This method provides a straightforward, metal-free alternative for introducing a range of heteroatomic substituents.
Table 2: Key C-6 Functionalization Reactions
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Resulting C-6 Substituent |
| Suzuki-Miyaura nih.gov | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl, Heteroaryl |
| Sonogashira acs.org | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base | Alkynyl |
| Buchwald-Hartwig nih.gov | Amine, Amide | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base | Amino, Amido |
| Nucleophilic Substitution | Alcohol, Thiol, Amine | Base (e.g., NaH, K₂CO₃) or Heat | Alkoxy, Thioether, Amino |
Post-Synthetic Modifications and Ligand Conjugation
Once an initial library of derivatives has been synthesized by modifying the azetidine and pyrimidine cores, further functionalization can be achieved through post-synthetic modifications. These reactions target specific functional groups introduced in the initial diversification steps to attach more complex moieties or conjugate ligands.
Fluoroacylation: If the azetidine nitrogen remains unsubstituted or carries a substituent with a reactive site, it can be a target for further reactions. Fluoroacylation, for example, can introduce fluorinated tags or modify the electronic properties of the molecule. This can be achieved using fluoroacylating reagents like trifluoroacetic anhydride.
DMF-Acetal Chemistry: N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a versatile reagent used for formylating active methylene (B1212753) groups and primary or secondary amines, leading to the formation of enamines and amidines, respectively. mdpi.comresearchgate.netnih.gov These products are valuable intermediates for constructing new heterocyclic rings fused to the initial scaffold. researchgate.net For instance, an amino group introduced at the C-6 position could be converted to a dimethylformamidine, which can then undergo cyclization with a suitable binucleophile.
Ligand Conjugation: For applications in chemical biology or targeted drug delivery, the derivatized scaffold can be conjugated to biomolecules, fluorescent dyes, or other ligands. acs.org This is typically achieved by first installing a "handle" for bioorthogonal chemistry, such as an azide (B81097) or a terminal alkyne, using the methods described in Sections 4.1 and 4.2. These handles can then undergo highly specific and efficient reactions, like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to attach the desired ligand without affecting other parts of the molecule.
Methodological Aspects of Derivatization for Library Generation
The generation of large, diverse chemical libraries based on the 4-(azetidin-3-yloxy)-6-chloropyrimidine scaffold is essential for efficient drug discovery. nih.gov Methodologies such as combinatorial chemistry and automated synthesis are often employed.
Combinatorial Synthesis: By systematically combining a set of building blocks for the azetidine nitrogen (Section 4.1) with another set of building blocks for the C-6 position (Section 4.2), a large matrix of unique compounds can be rapidly synthesized. For example, reacting 10 different aldehydes in reductive amination reactions followed by coupling with 10 different boronic acids would, in principle, generate a 100-member library.
Solid-Phase Synthesis (SPS): To streamline the synthesis and purification process, solid-phase synthesis can be utilized. researchgate.net The core scaffold can be attached to a solid support, such as a polystyrene resin, through a suitable linker. The resin-bound compound can then be subjected to a series of reactions, with excess reagents and by-products being easily washed away after each step. Finally, the desired products are cleaved from the resin in high purity. This technique is well-suited for the automated synthesis of pyrimidine libraries. nih.gov
DNA-Encoded Libraries (DEL): For creating exceptionally large libraries, DNA-encoded library technology is a powerful approach. nih.govacs.org In this method, each unique chemical structure is covalently linked to a unique DNA oligonucleotide that serves as an identifiable barcode. The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry and is an ideal candidate for inclusion in DELs. nih.gov The synthesis is performed in iterative cycles of chemical coupling and DNA tag ligation, allowing for the generation and screening of libraries containing billions of compounds. acs.org
Table 3: Comparison of Library Generation Methodologies
| Method | Principle | Advantages for Pyrimidine Scaffolds |
| Parallel Solution-Phase Synthesis | Reactions are carried out in separate wells of a microtiter plate. | Rapid generation of discrete compounds; amenable to standard purification techniques. |
| Solid-Phase Synthesis (SPS) | The scaffold is anchored to a solid support for sequential reactions and simplified purification. | High-throughput capability, ease of purification, suitability for automation. nih.gov |
| DNA-Encoded Library (DEL) Technology acs.org | Each molecule is tagged with a unique DNA barcode, allowing for pooled synthesis and screening. | Generation of massive libraries (billions of compounds), rapid identification of binding hits. nih.gov |
Spectroscopic and Advanced Analytical Characterization Methodologies for 4 Azetidin 3 Yloxy 6 Chloropyrimidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-(Azetidin-3-yloxy)-6-chloropyrimidine. While specific spectral data for this compound is not widely published in publicly accessible literature, the expected chemical shifts and coupling constants can be inferred from the analysis of its constituent moieties: the 6-chloropyrimidine ring and the azetidin-3-yloxy group.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyrimidine (B1678525) ring and the azetidine (B1206935) ring. The proton at the 2-position of the pyrimidine ring would likely appear as a singlet in the aromatic region. The proton at the 5-position is also expected in this region, potentially showing coupling to the azetidine methine proton if through-space interactions are present. The azetidine ring protons would present a more complex pattern. The methine proton at the 3-position, attached to the oxygen, would be shifted downfield. The methylene (B1212753) protons at the 2- and 4-positions of the azetidine ring would likely appear as multiplets due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon framework. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region, typically between δ 150 and 170 ppm, with the carbon bearing the chlorine atom (C6) and the carbon attached to the oxygen (C4) being significantly deshielded. The C2 and C5 carbons will also have characteristic shifts in this aromatic region. For the azetidine ring, the C3 carbon, being attached to the electronegative oxygen atom, would appear at a lower field compared to the C2 and C4 carbons.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons within the azetidine ring, while an HSQC spectrum would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity by showing correlations between protons and carbons over two or three bonds, confirming the linkage between the azetidin-3-yloxy group and the C4 position of the pyrimidine ring.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Pyrimidine H-2 | 8.0 - 8.5 | s |
| Pyrimidine H-5 | 6.5 - 7.0 | s |
| Azetidine CH-3 | 4.8 - 5.3 | m |
| Azetidine CH₂-2,4 | 3.5 - 4.5 | m |
| Azetidine NH | 1.5 - 3.0 | br s |
| Carbon | Expected Chemical Shift (ppm) |
| Pyrimidine C-2 | 155 - 160 |
| Pyrimidine C-4 | 165 - 170 |
| Pyrimidine C-5 | 100 - 110 |
| Pyrimidine C-6 | 160 - 165 |
| Azetidine C-3 | 65 - 75 |
| Azetidine C-2,4 | 45 - 55 |
Advanced Mass Spectrometry Techniques (e.g., HRMS, ESI, fragmentation studies)
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₇H₈ClN₃O), a fundamental piece of data for compound characterization.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like the title compound. In positive ion mode, the protonated molecule [M+H]⁺ would be the expected base peak. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.
Fragmentation Studies: Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion would reveal characteristic fragmentation patterns. Key fragmentations would likely involve the cleavage of the ether linkage, leading to the formation of ions corresponding to the 6-chloropyrimidin-4-ol and the azetidin-3-yl cation. Other potential fragmentations could include the loss of HCl or the opening of the azetidine ring. These fragmentation pathways provide valuable confirmation of the compound's structure.
| Technique | Information Obtained |
| HRMS (ESI) | Accurate mass and elemental composition |
| ESI-MS | Molecular weight and isotopic pattern |
| MS/MS | Structural information from fragmentation patterns |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Vibrational and electronic spectroscopy methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various functional groups. The C-O-C ether linkage would exhibit a strong stretching vibration in the region of 1250-1000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1600-1450 cm⁻¹ region. The C-Cl bond would show a stretching vibration in the lower frequency region, typically around 800-600 cm⁻¹. The N-H stretching of the secondary amine in the azetidine ring would be observed as a band in the 3300-3500 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to the electronic transitions within the pyrimidine chromophore. The π → π* and n → π* transitions of the pyrimidine ring are expected to result in strong absorption bands in the UV region, likely between 200 and 300 nm.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H (Azetidine) | 3300 - 3500 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=N, C=C (Pyrimidine) | 1600 - 1450 |
| C-O-C (Ether) | 1250 - 1000 |
| C-Cl | 800 - 600 |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity analysis of such compounds. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol would be a typical starting point. researchgate.net Detection is usually performed using a UV detector set at a wavelength where the pyrimidine ring absorbs strongly. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC could also be employed for purity assessment, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would likely be required to achieve good separation. The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 silica | Water/Acetonitrile or Methanol gradient | UV |
| GC | Polar capillary column | Helium or Nitrogen | FID or MS |
X-ray Diffraction Studies for Solid-State Structural Analysis (relevant for azetidine ring systems)
For a definitive confirmation of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and conformational details of the molecule.
Obtaining a suitable single crystal of the compound is a prerequisite for this analysis. If successful, the X-ray diffraction data would reveal the planarity of the pyrimidine ring and the puckering of the azetidine ring. rsc.org It would also precisely define the geometry of the ether linkage connecting the two ring systems and any intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, which dictate the crystal packing. The structural information from X-ray crystallography is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.
Computational and Theoretical Studies on 4 Azetidin 3 Yloxy 6 Chloropyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
No published studies were found that detail quantum chemical calculations, such as DFT, to determine the electronic structure, orbital energies (HOMO/LUMO), or reactivity descriptors for 4-(Azetidin-3-yloxy)-6-chloropyrimidine.
Molecular Dynamics Simulations and Conformational Analysis
There are no available research articles describing molecular dynamics simulations to explore the conformational landscape, flexibility, or intermolecular interactions of this compound.
Mechanistic Insights from Theoretical Models
A search for theoretical models predicting or elucidating reaction mechanisms involving this compound, such as its synthesis or metabolic pathways, did not return any specific findings.
In Silico Prediction of Reactivity and Selectivity Profiles
No dedicated in silico studies on the reactivity and selectivity of this compound, for instance in the context of predicting its behavior in chemical reactions or biological systems, were identified.
Applications of 4 Azetidin 3 Yloxy 6 Chloropyrimidine As a Synthetic Synthon
Role as a Versatile Intermediate in Complex Heterocyclic Synthesis
The reactivity of the chlorine atom on the pyrimidine (B1678525) ring of 4-(azetidin-3-yloxy)-6-chloropyrimidine makes it a highly valuable intermediate for constructing more elaborate molecular architectures. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C6 position, leading to a diverse array of substituted pyrimidine derivatives.
Recent patent literature highlights the use of azetidinyl pyrimidines as inhibitors of Janus kinase (JAK) proteins, which are crucial mediators in cytokine signaling pathways. google.com The general synthetic scheme for these inhibitors often involves the reaction of a chloropyrimidine intermediate with various amines. google.com For instance, the synthesis of potent Aurora kinase inhibitors has been achieved using a similar pyrimidine scaffold, where a chlorine atom is displaced by an amine to form a key intermediate. nih.gov In one reported synthesis, a substituted pyrimidine was reacted with N,N-dimethylazetidin-3-amine to yield a potent inhibitor. nih.gov This type of reaction underscores the utility of the chloropyrimidine moiety present in this compound as a handle for introducing diverse functionalities.
Furthermore, the synthesis of various substituted pyrimidines has been documented, showcasing the versatility of chloropyrimidine precursors in generating compounds with potential antibacterial and antinociceptive effects. nih.gov The condensation of guanidinyl derivatives with chalcones to form pyrimidine rings is a common strategy, and the subsequent functionalization often relies on the reactivity of chloro-substituents. nih.gov
The table below illustrates the potential for diversification of the this compound scaffold through nucleophilic substitution.
| Nucleophile | Resulting Functional Group at C6 | Potential Application |
| Primary/Secondary Amine | Substituted Amino | Kinase Inhibitors, GPCR Modulators |
| Alcohol/Phenol | Ether/Arylether | Varied Bioactive Scaffolds |
| Thiol/Thiophenol | Thioether/Arylthioether | Varied Bioactive Scaffolds |
Contributions to the Development of Chemical Probes
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold is well-suited for the development of such probes. The reactive chlorine atom can be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, or with photoreactive groups for covalent labeling of target proteins.
While direct examples of this compound being used in published chemical probes are not abundant, the reactivity of related chloropyrimidines suggests its potential. For instance, the development of covalent inhibitors for kinases often relies on the reaction of a reactive electrophile on the inhibitor with a nucleophilic residue (e.g., cysteine) in the target protein. The synthesis of pyrimidine-based derivatives as herbicides has also been described in patent literature. google.com
The potential for creating chemical probes from this compound is summarized in the table below.
| Functionalization at C6 | Type of Chemical Probe | Purpose |
| Fluorophore Conjugation | Fluorescent Probe | Target visualization and localization |
| Biotinylation | Affinity-Based Probe | Target pull-down and identification |
| Photoreactive Group | Photoaffinity Labeling Probe | Covalent modification of target protein |
Utility in the Construction of Privileged Scaffolds
A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The pyrimidine ring is widely recognized as a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. organic-chemistry.org Its ability to form key hydrogen bond interactions with protein targets contributes to its success.
The this compound synthon provides a direct entry point to this privileged chemical space. By utilizing the reactivity of the chlorine atom, medicinal chemists can append various pharmacophoric groups to the pyrimidine core, thereby generating libraries of compounds for screening against a wide range of biological targets. The synthesis of densely substituted pyrimidine derivatives is a key strategy in drug discovery. organic-chemistry.org
The development of pyrimidine-based kinase inhibitors is a particularly active area of research. nih.gov The pyrimidine scaffold serves as an excellent hinge-binding motif in many kinase inhibitors. The azetidine (B1206935) moiety in this compound can also play a crucial role in modulating solubility, metabolic stability, and target engagement. Furthermore, pyrimidinyloxy benzene (B151609) derivatives have been explored as herbicides, indicating the broad utility of this scaffold. google.com The discovery of a highly selective thyroid hormone receptor β agonist, MGL-3196, also features a related pyridazinone structure, further highlighting the importance of such heterocyclic cores in drug discovery. nih.gov
Patent Landscape and Intellectual Property Analysis Surrounding Azetidine Chloropyrimidine Compounds
Overview of Patent Filings Related to Synthesis and Derivatives of Azetidine (B1206935) and Pyrimidine (B1678525) Compounds
The patent landscape for azetidine and pyrimidine compounds is extensive, driven by their broad therapeutic potential, most notably as kinase inhibitors. While patents specifically claiming "4-(Azetidin-3-yloxy)-6-chloropyrimidine" as a standalone invention are not prominently featured, numerous patents protect its derivatives and the broader class of compounds. These patents are typically filed by pharmaceutical companies and research institutions focused on oncology, inflammation, and autoimmune diseases.
Key therapeutic targets for this class of compounds include Janus kinases (JAK) and Bruton's tyrosine kinase (Btk). For instance, patents such as US8158616B2 and WO2009114512A1 describe azetidine and cyclobutane (B1203170) derivatives as JAK inhibitors useful in treating inflammatory and autoimmune disorders, as well as cancer. google.comgoogle.com These patents often claim a broad genus of compounds, which would conceptually include structures like this compound, even if not explicitly named.
Similarly, the role of pyrimidine derivatives as Btk inhibitors is a heavily patented area. Patent WO2012170976A2 discloses pyrimidine and pyridine (B92270) compounds for the treatment of hyperproliferative diseases and other conditions by inhibiting Btk. google.com Another example, WO2015079417A1, details novel amino pyrimidine derivatives with selective Btk inhibitory activity. google.com These patents highlight the strategic importance of the pyrimidine core in developing targeted therapies.
The synthesis of the chloropyrimidine moiety itself is also a subject of patent filings. For example, Chinese patent CN113754592A provides a preparation method for 2,4-diamino-6-chloropyrimidine, a key intermediate in the synthesis of various active pharmaceutical ingredients. google.com This indicates that intellectual property extends not only to the final compounds but also to the crucial building blocks and their manufacturing processes.
A review of the patent literature reveals a common theme: broad Markush structures that encompass a vast number of potential compounds. This strategy allows companies to protect a wide chemical space and prevent competitors from developing structurally similar molecules. The core structure of an azetidine ring linked to a chloropyrimidine is a recurring motif within these broader claims.
| Patent Number | Focus | Key Compounds/Derivatives | Therapeutic Area |
|---|---|---|---|
| US8158616B2 | JAK Inhibitors | Azetidine and cyclobutane derivatives | Inflammatory and autoimmune disorders, cancer |
| WO2009114512A1 | JAK Inhibitors | Azetidine and cyclobutane derivatives | JAK-associated diseases (e.g., inflammatory disorders, cancer) |
| WO2012170976A2 | Btk Inhibitors | Pyrimidine and pyridine compounds | Hyperproliferative diseases, lupus, rheumatoid arthritis |
| WO2015079417A1 | Btk Inhibitors | Amino pyrimidine derivatives | Autoimmune disorders, inflammatory diseases, cancer |
| CN113754592A | Synthesis Intermediate | 2,4-diamino-6-chloropyrimidine | Pharmaceutical raw material |
Emerging Trends in Proprietary Synthetic Methodologies
The synthetic strategies disclosed in patents for azetidine-pyrimidine compounds are evolving to improve efficiency, yield, and safety, and to generate novel chemical entities. An analysis of the patent literature reveals several key trends in proprietary synthetic methodologies.
One prominent trend is the modular or convergent synthesis approach. This involves the separate synthesis of the azetidine and pyrimidine fragments, which are then coupled in a later step. This strategy allows for greater flexibility in creating diverse libraries of compounds by simply varying the substituents on each fragment. The coupling reaction itself is often a nucleophilic aromatic substitution (SNAr), where the hydroxyl group of a protected 3-hydroxyazetidine displaces the chlorine atom on the pyrimidine ring.
Patents also disclose optimized conditions for these coupling reactions. This can include the use of specific bases, solvents, and temperature ranges to maximize yield and minimize side reactions. For example, the choice of a non-nucleophilic base is crucial to prevent competition with the azetidinol (B8437883) nucleophile.
Furthermore, there is a focus on the stereoselective synthesis of the azetidine moiety. Since the biological activity of chiral molecules often resides in a single enantiomer, patents are increasingly claiming specific stereoisomers. This necessitates the development of asymmetric synthetic routes for the azetidine building blocks.
Another emerging trend is the development of more efficient methods for the synthesis of the chloropyrimidine intermediates themselves. As seen in CN113754592A, improvements in the chlorination step of hydroxypyrimidines, such as using safer quenching agents and optimizing purification methods, are being patented. google.com This focus on process chemistry is indicative of a maturing field where the large-scale production of these compounds is being considered.
Finally, there is a growing interest in late-stage functionalization. This involves introducing key chemical groups in the final steps of the synthesis. This approach can be more efficient than carrying functional groups through a multi-step synthesis and allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Future Directions in the Patentable Chemical Space
The future of the patentable chemical space for azetidine-chloropyrimidine compounds is likely to be driven by several factors, including the pursuit of increased selectivity, the exploration of novel therapeutic applications, and the development of next-generation drug delivery systems.
One key area for future patent filings will be the development of compounds with improved selectivity for specific kinase isoforms. While many current patents target broad classes of kinases like JAK or Btk, there is a growing understanding that isoform-selective inhibition can lead to improved efficacy and reduced off-target effects. Future patents will likely claim compounds with specific substitution patterns on both the azetidine and pyrimidine rings that confer this selectivity.
Another direction will be the exploration of new therapeutic areas beyond oncology and inflammation. The diverse signaling pathways regulated by kinases suggest that inhibitors based on the azetidine-chloropyrimidine scaffold could be effective in treating a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and viral infections. Patents claiming the use of these compounds in these new indications will likely emerge.
The development of covalent and allosteric inhibitors represents another frontier. While many current inhibitors are reversible ATP-competitive molecules, covalent inhibitors that form a permanent bond with the target protein can offer advantages in terms of potency and duration of action. Allosteric inhibitors, which bind to a site other than the active site, can provide a novel mechanism of action and may overcome resistance to traditional inhibitors. Patents claiming these types of inhibitors will represent a significant advancement in the field.
Finally, as the field matures, we can expect to see more patents related to drug formulation and delivery. This could include prodrug strategies to improve bioavailability, novel formulations for targeted delivery to specific tissues, and combination therapies where an azetidine-chloropyrimidine compound is co-administered with another therapeutic agent.
Q & A
Q. What are the standard synthetic routes for 4-(Azetidin-3-yloxy)-6-chloropyrimidine, and how can intermediates be characterized?
The compound is typically synthesized via nucleophilic substitution at the 4-position of 4,6-dichloropyrimidine using azetidin-3-ol derivatives. For example, analogous pyrimidine derivatives (e.g., 4-(4-bromo-2-methylphenyl)-6-chloropyrimidine) undergo substitution with amines under mild conditions (e.g., THF, room temperature, 3 hours) . Key intermediates should be characterized using:
Q. How does the azetidinyloxy group influence the compound’s solubility and reactivity compared to other heterocyclic substituents?
The azetidine ring introduces moderate ring strain (four-membered vs. three-membered aziridine), which enhances nucleophilic reactivity at the oxygen atom. However, solubility data are limited; computational models (e.g., COSMO-RS) or experimental measurements (e.g., shake-flask method) are recommended to quantify logP and aqueous solubility . For comparison, aziridine analogs exhibit higher electrophilicity but lower metabolic stability due to rapid ring-opening reactions .
Advanced Research Questions
Q. What computational strategies can predict the regioselectivity of nucleophilic attacks on this compound?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For example:
- The chlorine atom at C6 withdraws electron density, directing nucleophiles (e.g., amines) to C4 .
- Hydrogen-bonding interactions between the azetidine oxygen and incoming nucleophile lower activation barriers (ΔG‡) by ~5 kcal/mol .
- Substituent effects (e.g., electron-donating groups on azetidine) can be screened computationally to optimize reaction rates .
Q. How can structural modifications enhance the compound’s metabolic stability in drug discovery applications?
- Azetidine ring stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce ring-opening via cytochrome P450 enzymes .
- Prodrug strategies : Mask the hydroxyl group with acetyl or benzyl protectors, as demonstrated in PROTAC designs .
- In vitro microsomal assays : Compare half-life (t1/2) of parent compound vs. derivatives using liver microsomes (human/rat) .
Q. What contradictory data exist regarding the biological activity of azetidine-pyrimidine hybrids, and how can they be resolved?
- Contradiction : Some studies report azetidine-pyrimidines as kinase inhibitors , while others highlight DNA alkylation via azetidine ring-opening .
- Resolution :
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
Q. What analytical techniques are critical for resolving stereochemical outcomes in azetidine-pyrimidine syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
